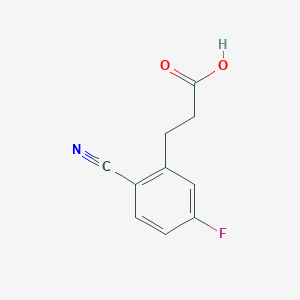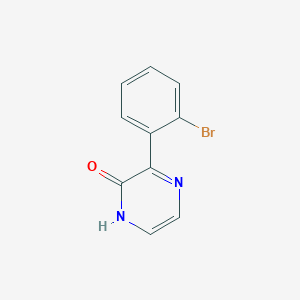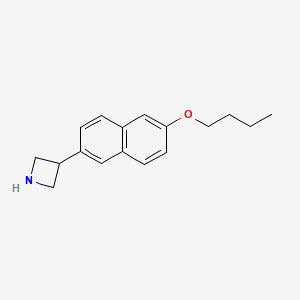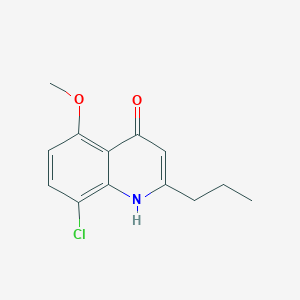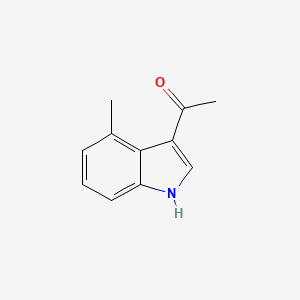![molecular formula C12H9N3O B13709428 3-[3-(1-Imidazolyl)phenyl]-3-oxopropanenitrile](/img/structure/B13709428.png)
3-[3-(1-Imidazolyl)phenyl]-3-oxopropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(1-Imidazolyl)phenyl]-3-oxopropanenitrile is a compound that features an imidazole ring attached to a phenyl group, which is further connected to a nitrile group through a propanone linkage. This compound is part of the imidazole family, known for their significant roles in various biological and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(1-Imidazolyl)phenyl]-3-oxopropanenitrile typically involves the cyclization of amido-nitriles. One method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, such as arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar catalytic processes, ensuring high yield and purity through optimized reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
3-[3-(1-Imidazolyl)phenyl]-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized imidazole derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-[3-(1-Imidazolyl)phenyl]-3-oxopropanenitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 3-[3-(1-Imidazolyl)phenyl]-3-oxopropanenitrile involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can act as an electron relay, facilitating electron transfer processes essential for catalytic activities . This compound’s ability to form stable complexes with metal ions further enhances its utility in various catalytic and biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3,5-Tris(imidazol-1-yl)benzene
- 2,4,5-Trisubstituted imidazoles
Uniqueness
3-[3-(1-Imidazolyl)phenyl]-3-oxopropanenitrile is unique due to its specific structural arrangement, which combines the properties of imidazole, phenyl, and nitrile groups. This combination allows for versatile reactivity and a wide range of applications, distinguishing it from other imidazole derivatives .
Eigenschaften
Molekularformel |
C12H9N3O |
|---|---|
Molekulargewicht |
211.22 g/mol |
IUPAC-Name |
3-(3-imidazol-1-ylphenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C12H9N3O/c13-5-4-12(16)10-2-1-3-11(8-10)15-7-6-14-9-15/h1-3,6-9H,4H2 |
InChI-Schlüssel |
FDTFZVSJPVTTFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)N2C=CN=C2)C(=O)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



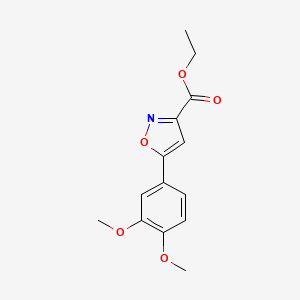
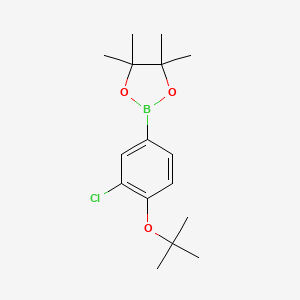
![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-d]pyrimidin-2-amine](/img/structure/B13709360.png)
![2-(1,4-Dioxaspiro[4.5]decan-8-yl)pyrimidine](/img/structure/B13709365.png)

